4-(2,3-dihydro-1H-indol-1-yl)aniline
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Overview
Description
4-(2,3-dihydro-1H-indol-1-yl)aniline is a chemical compound with the molecular formula C14H14N2. It is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .
Mechanism of Action
Target of Action
It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to affect a variety of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
Indole derivatives are known to have various biological activities, suggesting that they could have diverse molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
4-(2,3-dihydro-1H-indol-1-yl)aniline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with proteins often involves binding to specific sites, leading to changes in protein conformation and function. These interactions are crucial for understanding the compound’s role in biochemical processes .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to activate certain signaling pathways that lead to increased gene expression of specific proteins. Additionally, it affects cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting the overall metabolic rate of the cell .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. The compound exerts its effects by binding to specific biomolecules, leading to enzyme inhibition or activation. This binding often results in changes in gene expression, which in turn affects cellular function. For instance, the compound may inhibit an enzyme involved in a critical metabolic pathway, leading to a decrease in the production of certain metabolites .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound has been associated with changes in cellular function, including alterations in gene expression and metabolic activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,3-dihydro-1H-indol-1-yl)aniline typically involves the reaction of aniline with indole derivatives under specific conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira reaction, where aniline is coupled with a halogenated indole derivative in the presence of a palladium catalyst and a base .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 4-(2,3-dihydro-1H-indol-1-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include substituted indole derivatives, quinone derivatives, and various amine derivatives .
Scientific Research Applications
4-(2,3-dihydro-1H-indol-1-yl)aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Biology: The compound is studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
Indole: The parent compound, known for its wide range of biological activities.
2-(1H-indol-1-yl)aniline: A similar compound with a different substitution pattern on the indole ring.
4-(1H-imidazol-1-yl)aniline: Another related compound with an imidazole ring instead of an indole ring
Uniqueness: 4-(2,3-dihydro-1H-indol-1-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for scientific research .
Properties
IUPAC Name |
4-(2,3-dihydroindol-1-yl)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2/c15-12-5-7-13(8-6-12)16-10-9-11-3-1-2-4-14(11)16/h1-8H,9-10,15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIAZCPBPDHIJEX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C3=CC=C(C=C3)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90588600 |
Source
|
Record name | 4-(2,3-Dihydro-1H-indol-1-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90588600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
224036-13-9 |
Source
|
Record name | 4-(2,3-Dihydro-1H-indol-1-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90588600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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